

Spectroscopic and Mechanistic Analysis of 5-Fluoro-AB-PINACA: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-AB-PINACA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-AB-PINACA is a synthetic cannabinoid that has been identified in forensic samples and is known for its potent agonist activity at cannabinoid receptors.^[1] This technical guide provides an in-depth overview of the spectroscopic data available for **5-Fluoro-AB-PINACA**, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, it details the experimental protocols for acquiring such data and presents a visualization of its primary signaling pathway. This document is intended to serve as a comprehensive resource for professionals in research, forensic science, and drug development.

Spectroscopic Data

The structural elucidation of **5-Fluoro-AB-PINACA** relies on various analytical techniques, with NMR and IR spectroscopy being central to confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive NMR data for **5-Fluoro-AB-PINACA** can be limited in publicly accessible literature, data for its regioisomers and derivatives have been published, providing valuable comparative information. The following table summarizes available chemical shift data.

Parameter	^1H NMR (CDCl_3 , 300 MHz) δ (ppm)	^{13}C NMR (CDCl_3 , 75 MHz) δ (ppm)
Description	Chemical shifts for the 2-alkyl-2H-indazole regioisomer of 5F-AB-PINACA are reported as follows:	Chemical shifts for the 2-alkyl-2H-indazole regioisomer of 5F-AB-PINACA are reported as follows:
Values	8.25 (1H, d, J = 7.8 Hz), 7.42–7.29 (3H, m), 7.21 (2H, t, J = 6.9 Hz), 6.99 (2H, t, J = 8.1 Hz), 5.67 (2H, s), 4.06 (3H, s) [2]	163.1 (CO), 162.6 (d, ^1JCF = 245.3 Hz, quat.), 140.6 (quat.), 135.3 (quat.), 131.6 (d, ^4JCF = 3.8 Hz, quat.), 129.2 (d, ^3JCF = 8.3 Hz, CH), 127.3 (CH), 124.3 (quat.), 123.5 (CH), 122.5 (CH), 116.0 (d, ^2JCF = 21.8 Hz, CH), 53.5 (CH_2), 52.2 (CH_3) [2]

Note: The data presented is for a regioisomer and may not directly correspond to **5-Fluoro-AB-PINACA**. However, it provides a valuable reference for the expected chemical shifts.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Parameter	Vibrational Frequency (cm^{-1})
Description	Key vibrational frequencies observed in the ATR-IR spectrum of 5-Fluoro-AB-PINACA.
Values	2923 (m), 2850 (m), 1711 (s), 1462 (s), 1250 (s), 1153 (s), 997 (s), 758 (s) [2]

Experimental Protocols

The following protocols are representative of the methodologies used to obtain the spectroscopic data presented.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a specific frequency, such as 300, 400, or 500 MHz for ^1H NMR.^[2]

- **Sample Preparation:** A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Data Acquisition:** The sample is placed in the spectrometer, and the data is acquired. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.^[2]
- **Data Analysis:** The resulting spectrum is analyzed to determine the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), coupling constants (J values in Hz), and integrals of the various proton signals.^[2] For ^{13}C NMR, techniques like DEPT can be used to differentiate between CH, CH_2 , and CH_3 groups.^[2]

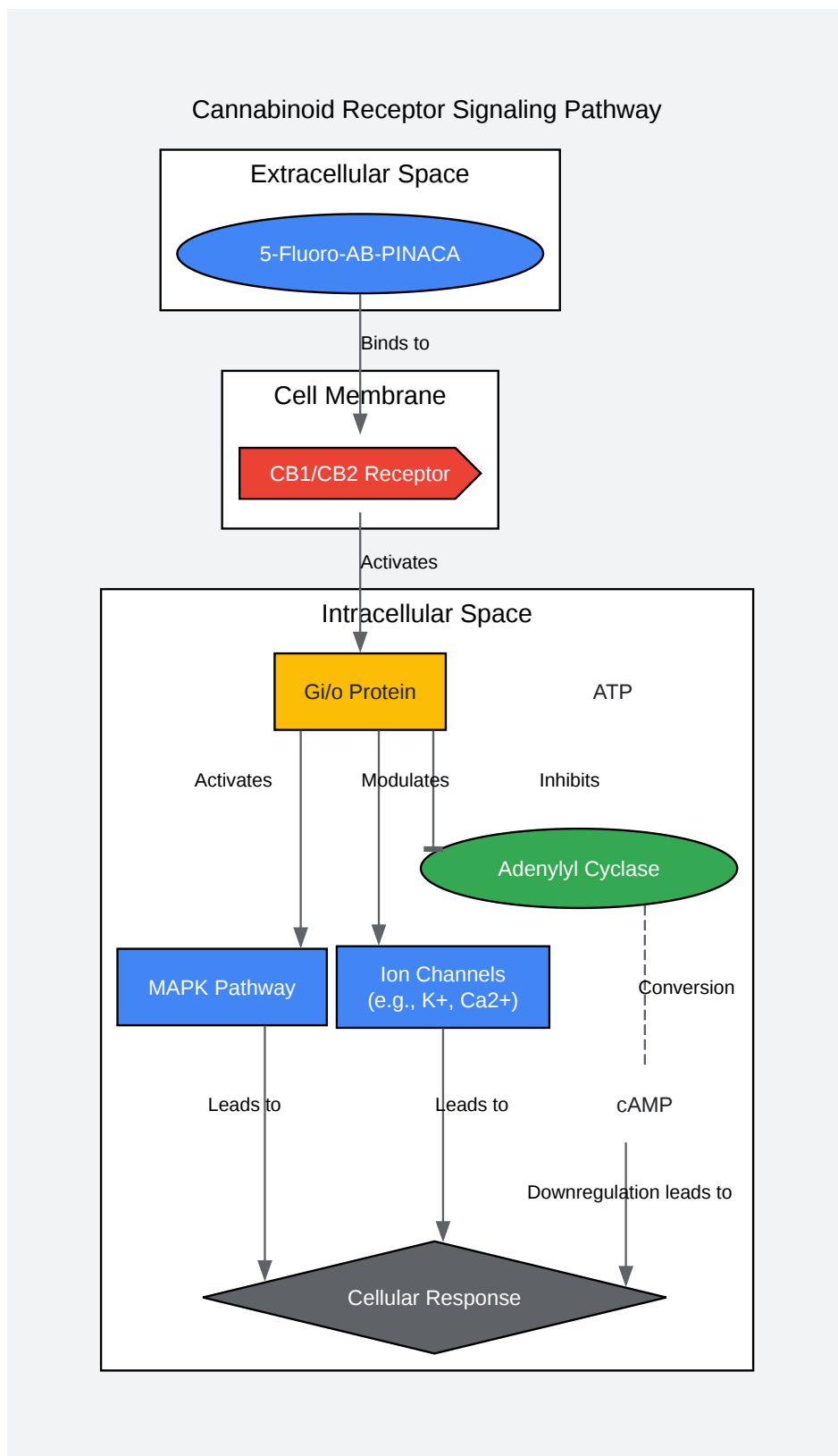
Infrared (IR) Spectroscopy

IR spectra are commonly obtained using an FT-IR spectrometer equipped with an ATR accessory.^[2]

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).^[2]
- **Data Acquisition:** The spectrum is recorded over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Signaling Pathway

5-Fluoro-AB-PINACA acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors.^[1] Upon binding, it initiates a G-protein-coupled receptor (GPCR) signaling cascade. The following diagram illustrates this pathway.



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Caption: Cannabinoid receptor activation by **5-Fluoro-AB-PINACA**.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic data for **5-Fluoro-AB-PINACA**, along with standardized experimental protocols and a depiction of its primary signaling mechanism. The provided information is crucial for the accurate identification of this compound in forensic and research settings and for understanding its pharmacological effects. As new research emerges, this guide can serve as a foundational document for further studies into the properties and impacts of **5-Fluoro-AB-PINACA** and related synthetic cannabinoids.

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